molecular formula C6H8N2O2S B1622461 5-(2-Hydroxyethyl)-2-thiouracil CAS No. 23956-11-8

5-(2-Hydroxyethyl)-2-thiouracil

Cat. No.: B1622461
CAS No.: 23956-11-8
M. Wt: 172.21 g/mol
InChI Key: BHOFBQMOMPQKCN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2-thiouracil is a sulfur-containing heterocyclic compound derived from uracil, a pyrimidine nucleobase This compound is characterized by the presence of a thiol group at the second position and a hydroxyethyl group at the fifth position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-thiouracil typically involves the modification of uracil derivatives. One common method includes the reaction of 2-thiouracil with ethylene oxide under controlled conditions to introduce the hydroxyethyl group at the fifth position. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide group.

    Reduction: The compound can be reduced to form this compound derivatives with altered oxidation states of sulfur.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfonic acids, sulfoxides.

    Reduction Products: Thiol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 5-(2-Hydroxyethyl)-2-thiouracil is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antiviral and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyethyl)-2-thiouracil exerts its effects is primarily through its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound targets enzymes with active site cysteine residues, leading to inhibition of their catalytic activity.

    Pathways: It may interfere with sulfur metabolism pathways, affecting cellular redox states and signaling.

Comparison with Similar Compounds

    2-Thiouracil: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.

    5-Hydroxyethyluracil: Lacks the thiol group, reducing its potential for covalent interactions with proteins.

    5-Methyl-2-thiouracil: Contains a methyl group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.

Uniqueness: 5-(2-Hydroxyethyl)-2-thiouracil is unique due to the presence of both a thiol and a hydroxyethyl group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFBQMOMPQKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394311
Record name 5-(2-hydroxyethyl)-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23956-11-8
Record name NSC528411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-hydroxyethyl)-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl formate (33.1 ml, 2.1 equiv) and γ-butyrolactone (15 ml, 1 equiv) in ether (400 ml) was added dropwise with stirring to a solution of potassium t-butoxide (52.5 g, 2.4 equiv) in tetrahydrofuran (400 ml). The mixture was allowed to warm to room temperature, and stirred overnight. The solvent was removed in vacuo, 2-propanol (600 ml) and thiourea (29.7 g, 2 equiv) were added, and the mixture was heated to reflux for 5 h. After cooling to room temperature, the precipitate was filtered off, dissolved in water (500 ml), and washed twice with ether. The aqueous solution was acidified to pH5.5 with acetic acid, and the resulting precipitate was filtered off, washed thoroughly with water, and dried in vacuo; yield 23.85 g. 1H-NMR (d6-DMSO) δ 2.36 (2H, t), 3.47 (2H, m), 4.57 (1H, m), 7.24 (1H, s), 12.2 & 12.4 (each 1H, br s); MS (APCI−) found (M−H)=171; C6H8N2O2S requires 172.
Quantity
33.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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